VU 0364770

Descripción general

Descripción

Aplicaciones Científicas De Investigación

VU 0364770 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades y comportamientos de los receptores de glutamato metabotrópicos.

Biología: El compuesto ayuda a comprender las vías biológicas que involucran a mGlu4.

Medicina: this compound es significativo en estudios preclínicos para trastornos neurológicos como la enfermedad de Parkinson. .

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a mGlu4

Mecanismo De Acción

VU 0364770 funciona como un modulador alostérico positivo de mGlu4. Mejora la respuesta del receptor a su agonista endógeno, el glutamato, produciendo una potenciación de la respuesta dependiente de la concentración. Esta modulación involucra múltiples vías de señalización, lo que lleva a un aumento de la respuesta máxima al glutamato .

Análisis Bioquímico

Biochemical Properties

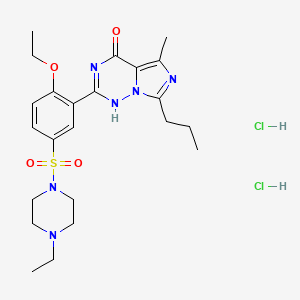

VU 0364770 plays a significant role in biochemical reactions. It interacts with the mGlu4 receptor, exhibiting EC50s of 290 nM at rat mGlu4 and 1.1 μM at human mGlu4 receptor . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM . Furthermore, this compound possesses activity at MAO with Ki values of 8.5 and 0.72 μM for human MAO-A and human MAO-B, respectively .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mGlu4 receptors. It acts as a potent PAM of multiple signaling pathways, enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It also exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent PAM that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound potentiates the motor stimulant effect of a subthreshold l-DOPA dose in certain behavioural tests .

Metabolic Pathways

Métodos De Preparación

La síntesis de VU 0364770 involucra varios pasos, generalmente comenzando con la preparación de la disolución madre. Por ejemplo, 2 mg del compuesto se pueden disolver en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . Las rutas sintéticas detalladas y los métodos de producción industrial suelen ser propietarios y no se divulgan públicamente.

Análisis De Reacciones Químicas

VU 0364770 experimenta varias reacciones químicas, incluyendo:

Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales del compuesto.

Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen diferentes solventes y catalizadores para facilitar la sustitución de átomos o grupos específicos dentro de la molécula.

Productos principales: Los productos primarios formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados

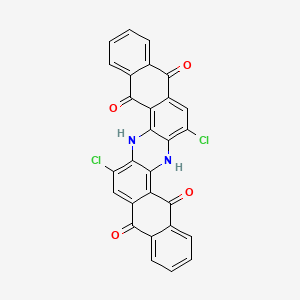

Comparación Con Compuestos Similares

VU 0364770 es único debido a su alta selectividad y potencia como modulador alostérico positivo de mGlu4. Los compuestos similares incluyen:

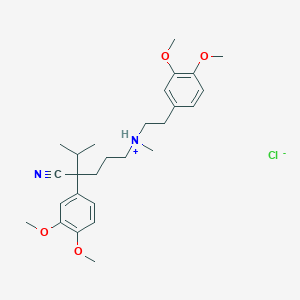

VU 0155041: Otro modulador alostérico positivo de mGlu4, pero con diferentes perfiles de potencia y selectividad.

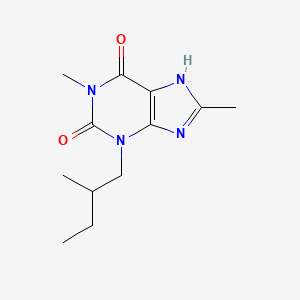

VU 0422288: Conocido por su actividad en mGlu4, pero con propiedades farmacocinéticas distintas

Propiedades

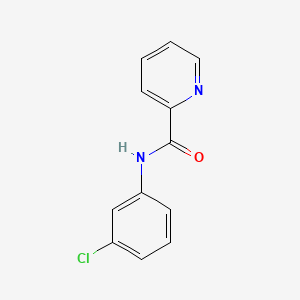

IUPAC Name |

N-(3-chlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356877 | |

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61350-00-3 | |

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

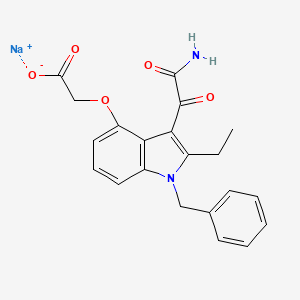

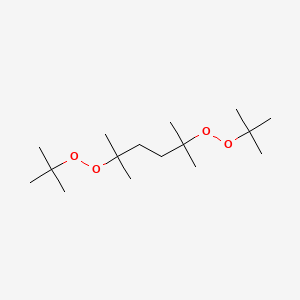

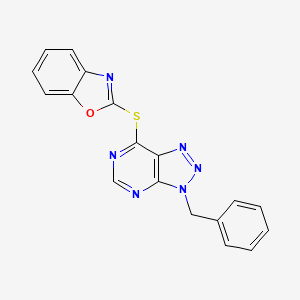

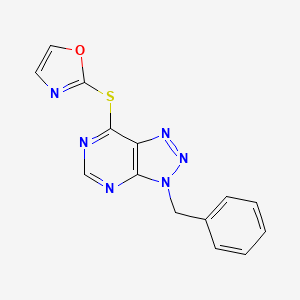

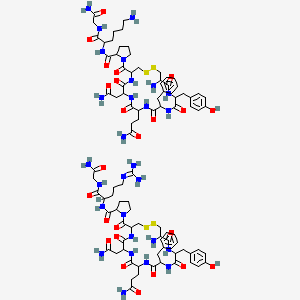

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)